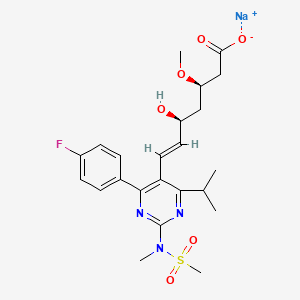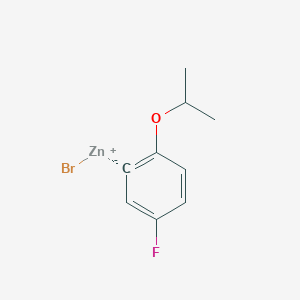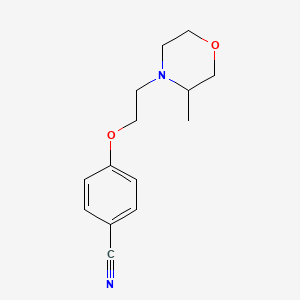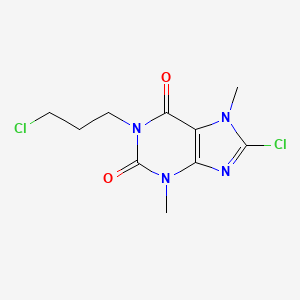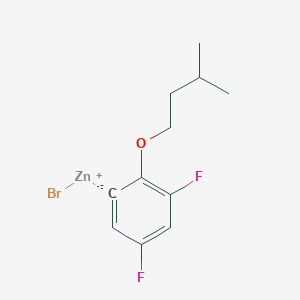
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at position 6 and a tetrahydro-2H-thiopyran-3-yl group at the N4 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-diamino-6-chloropyrimidine with tetrahydro-2H-thiopyran-3-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the tetrahydro-2H-thiopyran-3-yl group allows for potential cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and solvent conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating various diseases.
作用机制
The mechanism of action of 6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
相似化合物的比较
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of 6-Chloro-n4-(tetrahydro-2h-thiopyran-3-yl)pyrimidine-2,4-diamine, with similar chemical properties but lacking the tetrahydro-2H-thiopyran-3-yl group.
6-Chloropyrimidine-2,4-diamine: Another related compound with similar structural features but different substituents at the N4 position.
Uniqueness
The uniqueness of this compound lies in the presence of the tetrahydro-2H-thiopyran-3-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential for cyclization reactions and may contribute to its biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C9H13ClN4S |
|---|---|
分子量 |
244.75 g/mol |
IUPAC 名称 |
6-chloro-4-N-(thian-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13ClN4S/c10-7-4-8(14-9(11)13-7)12-6-2-1-3-15-5-6/h4,6H,1-3,5H2,(H3,11,12,13,14) |
InChI 键 |
XXAPDWMMSYYSDU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CSC1)NC2=CC(=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

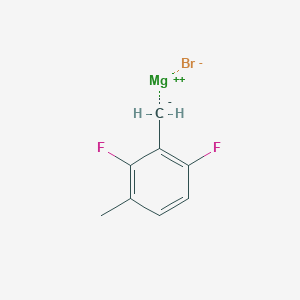
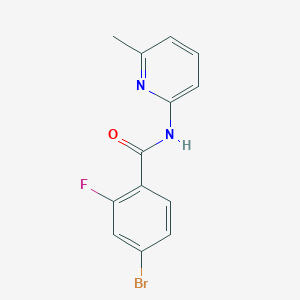
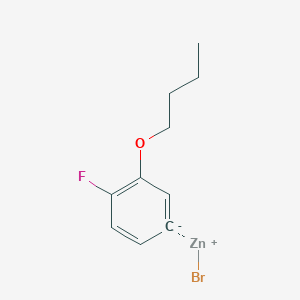
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
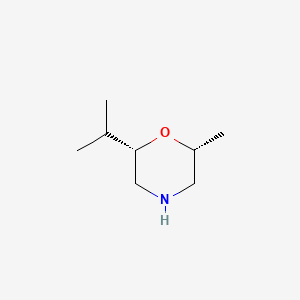

![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
